2-Chloro-5-(piperidin-1-ylmethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine involves a multi-step process starting from basic pyridine derivatives. A notable method includes the chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding an overall synthesis efficiency of about 62% (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through various spectroscopic methods and crystallography. For example, the piperidine ring in a similar compound adopts a twisted chair conformation, while the fluorooxindole and chlorophenyl groups are planar, indicating a stabilized structure through intermolecular hydrogen bonds (J. Sundar et al., 2011).
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical reactions. For instance, its involvement in nucleophilic displacement reactions with chlorine by piperidine showcases its reactivity and the influence of the substituent on its behavior (D. W. Allen et al., 1980).
Physical Properties Analysis
Although specific details on the physical properties of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine are scarce, related compounds have been shown to exhibit unique conformations and structural characteristics, such as twisted chair or envelope conformations in their cyclic structures. These features significantly influence the compound's physical and chemical behaviors.
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine and related compounds, such as their electrophilic and nucleophilic sites, have been studied through spectroscopic and computational methods. For example, studies on the spectroscopic properties and quantum mechanical analysis of similar compounds provide insight into their reactivity, molecular electrostatic potential, and intermolecular interactions (P. Devi et al., 2020).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : 2-Chloro-5-(piperidin-1-ylmethyl)pyridine is synthesized from 2-amino-4-methylpyridine through successive chlorination and condensation processes. This synthesis method provides an overall yield of about 62% (Shen Li, 2012).
Pharmacological Applications
5-HT1A Receptor Agonists : Derivatives of 2-pyridinemethylamine, including compounds with structural similarities to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors. These compounds show promising antidepressant potential (Vacher et al., 1999).
Analgesic Effects in Neuropathic Pain : High-efficacy activation of 5-HT1A receptors using compounds structurally related to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine demonstrates significant analgesic effects in rodent models of neuropathic pain, suggesting potential therapeutic applications (Colpaert et al., 2004).
Chemical Research
- Spectroscopic Properties : The spectroscopic properties of compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, which shares structural features with 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been extensively studied using various techniques, contributing to a deeper understanding of such compounds (Devi et al., 2020).
Material Science Applications
- Fluorescent Ratiometric Probes : Derivatives of pyridine, structurally related to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been developed as fluorescent ratiometric probes for zinc ions. Such compounds exhibit significant changes in their ground and excited states upon interaction with soft metal ions like Zn(2+) (Moura et al., 2014).
Future Directions
properties
IUPAC Name |
2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYDCOZEXBALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363037 | |
Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(piperidin-1-ylmethyl)pyridine | |
CAS RN |
230617-67-1 | |
Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.